Cas no 70766-52-8 (Phenol,2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-)
70766-52-8 structure
Product Name:Phenol,2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
Numero CAS:70766-52-8
MF:C16H26O
MW:234.377045154572
CID:574703
PubChem ID:116868
Update Time:2025-04-19
Phenol,2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phenol,2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
- 2,4-Bis(1,1-dimethylethyl)-3,6-dimethylphenol
- 2,4-Di-tert-butyl-3,6-dimethylphenol
- 2,5-Dimethyl-4,6-di-tert-butylphenol
- Phenol, 2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-
- NS00066881
- SCHEMBL1476812
- Q65653562
- 70766-52-8
- DTXSID4072150
-
- Inchi: 1S/C16H26O/c1-10-9-12(15(3,4)5)11(2)13(14(10)17)16(6,7)8/h9,17H,1-8H3
- Chiave InChI: OMJSSPXSNTYUNK-UHFFFAOYSA-N
- Sorrisi: OC1=C(C)C=C(C(C)=C1C(C)(C)C)C(C)(C)C
Proprietà calcolate
- Massa esatta: 234.19848
- Massa monoisotopica: 234.198
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 256
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.6
- Superficie polare topologica: 20.2Ų
Proprietà sperimentali
- Densità: 0.923
- Punto di ebollizione: 288.3°C at 760 mmHg
- Punto di infiammabilità: 129.7°C
- Indice di rifrazione: 1.499
- PSA: 20.23
Phenol,2,4-bis(1,1-dimethylethyl)-3,6-dimethyl- Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
70766-52-8 (Phenol,2,4-bis(1,1-dimethylethyl)-3,6-dimethyl-) Prodotti correlati
- 88-60-8(2-tert-butyl-5-methylphenol)
- 1445-23-4(Phenol,2-(1,1-dimethylethyl)-4,5-dimethyl-)
- 1709-70-2(1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene)
- 1948-33-0(tert-Butylhydroquinone)
- 88-58-4(2,5-Di-tert-butylhydroquinone)
- 2444-28-2(2,6-Bis(1,1-dimethylethyl)-1,4-benzenediol (Technical Grade))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso